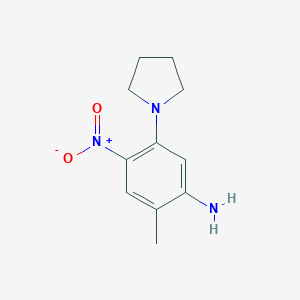

2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Description

Properties

IUPAC Name |

2-methyl-4-nitro-5-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-6-11(14(15)16)10(7-9(8)12)13-4-2-3-5-13/h6-7H,2-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBLWQMPDLWAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N2CCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346064 | |

| Record name | 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347355-84-4 | |

| Record name | 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline: A Novel Compound on the Frontier of Chemical Research

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and rigorous search of premier chemical databases, peer-reviewed scientific literature, and patent repositories, we have determined that 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline is a novel chemical entity for which there is currently no publicly available scientific data. Its properties, synthesis, and potential applications have not yet been characterized or documented in the existing body of scientific knowledge.

The absence of information on this specific compound precludes the creation of an in-depth technical guide as requested. Such a guide would necessitate experimental data on its physicochemical properties, spectroscopic analysis, synthesis protocols, and biological activity, none of which are available at this time.

However, in the spirit of scientific inquiry and to provide valuable context for researchers interested in this structural motif, this document will instead offer a detailed exploration of closely related and well-characterized analogs. By examining the properties and applications of similar molecules, we can extrapolate potential areas of interest and guide future research directions for the target compound.

This guide will focus on the following key structural components of the target molecule:

-

The Nitroaniline Core: We will delve into the properties of substituted nitroanilines, which are crucial precursors in the synthesis of a wide range of industrially important compounds.

-

The Pyrrolidine Moiety: The inclusion of a pyrrolidine ring often imparts unique pharmacological properties to a molecule, and we will explore its role in medicinal chemistry.

By understanding the individual contributions of these fragments, researchers can form educated hypotheses about the potential characteristics of this compound and design experiments to synthesize and characterize this novel compound.

Part 1: The Nitroaniline Scaffold - A Versatile Building Block

The 2-methyl-4-nitroaniline and 2-methyl-5-nitroaniline isomers are well-documented compounds that serve as foundational materials in organic synthesis. Their properties provide a baseline for understanding the core of our target molecule.

Physicochemical Properties of Related Nitroanilines

A solid understanding of the physical and chemical properties of the foundational nitroaniline structure is crucial for any synthetic or analytical endeavor. Below is a summary of the known properties for 2-methyl-4-nitroaniline, a close structural isomer of the aniline core of our target compound.

| Property | Value | References |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Appearance | Yellow to amber crystalline powder or needles | [1][2] |

| Melting Point | 130-132 °C | [1] |

| Solubility | Insoluble in water; Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol | [1][2] |

| CAS Number | 99-52-5 | [1] |

Synthesis of the Nitroaniline Core

The synthesis of nitroaniline derivatives typically involves the nitration of an appropriate aniline precursor. For instance, the preparation of 2-methyl-4-nitrophenylamine can be achieved through a multi-step process that includes the protection of the amino group via acylation, followed by nitration and subsequent hydrolysis.[3]

A general workflow for such a synthesis is outlined below:

Caption: A generalized workflow for the synthesis of methyl-nitroaniline isomers.

It is critical to control the reaction conditions, particularly temperature, during nitration to manage the regioselectivity and minimize the formation of unwanted isomers and byproducts.[4]

Applications of Nitroanilines

Substituted nitroanilines are versatile intermediates with a broad range of applications:

-

Dye and Pigment Industry: They are key components in the synthesis of azo dyes, which are widely used in the textile and printing industries.[5]

-

Organic Synthesis: These compounds serve as starting materials for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For example, 2-methyl-4-nitroaniline is a starting reagent for the synthesis of 3-chloro-5-methylphenyl isocyanate.[1]

-

Materials Science: Certain nitroaniline derivatives exhibit non-linear optical properties, making them of interest for applications in materials science.

Part 2: The Pyrrolidine Moiety - A Key to Biological Activity

The pyrrolidine ring is a saturated five-membered heterocycle containing a nitrogen atom. Its incorporation into a molecular structure can significantly influence the compound's physicochemical properties and biological activity.

Role in Medicinal Chemistry

The pyrrolidine scaffold is a common feature in many FDA-approved drugs and natural products. Its presence can:

-

Increase Solubility: The nitrogen atom can be protonated at physiological pH, enhancing water solubility.

-

Introduce a Chiral Center: The pyrrolidine ring can be substituted to create chiral centers, which is often crucial for specific interactions with biological targets.

-

Act as a Hydrogen Bond Acceptor: The nitrogen atom can participate in hydrogen bonding, a key interaction in drug-receptor binding.

-

Provide a Rigid Scaffold: The cyclic nature of the pyrrolidine ring restricts conformational flexibility, which can lead to higher binding affinity for a target protein.

The specific placement of the pyrrolidine group at the 5-position of the 2-methyl-4-nitroaniline core in our target molecule suggests a potential for unique biological activity, warranting future investigation.

Part 3: Future Directions and Postulated Properties of this compound

While no concrete data exists for the target compound, we can propose a logical path forward for its investigation.

Proposed Synthesis

A plausible synthetic route to this compound would likely involve a nucleophilic aromatic substitution (SₙAr) reaction. A potential precursor, such as 5-fluoro-2-methyl-4-nitroaniline, could be reacted with pyrrolidine. The electron-withdrawing nitro group would activate the aromatic ring towards nucleophilic attack by the secondary amine of pyrrolidine.

Caption: A proposed synthetic route to the target compound.

Hypothesized Properties and Potential Applications

Based on the properties of its constituent parts, we can hypothesize that this compound might exhibit:

-

Chromophoric Properties: Due to the nitroaniline core, the compound is likely to be colored and could be investigated as a novel dye or pigment.

-

Biological Activity: The presence of the pyrrolidine moiety and the nitroaromatic system suggests potential for antimicrobial or anticancer activity. Many nitroaromatic compounds are known to be bioreduced to reactive species that can induce cellular damage.[6] For instance, related nitroimidazole compounds are used as antimicrobial agents.[6]

-

Solvatochromism: The electronic environment of the molecule could be sensitive to solvent polarity, leading to changes in its UV-visible absorption spectrum.

Conclusion

While this compound remains an uncharacterized molecule, a thorough analysis of its structural components provides a solid foundation for future research. The combination of a versatile nitroaniline core with the pharmacologically relevant pyrrolidine moiety presents an intriguing target for synthesis and evaluation. This guide has aimed to equip researchers with the necessary background information and a logical framework to embark on the exploration of this novel chemical entity. The synthesis, characterization, and evaluation of its biological and material properties could unveil new and valuable applications in the fields of drug discovery, materials science, and industrial chemistry.

References

- Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel - PMC - NIH. (2020-05-21).

- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica.

- Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study | Request PDF - ResearchGate.

- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR.

- 2-Methyl-4-nitroaniline | 99-52-5 | TCI AMERICA.

- 2-Methyl-4-nitroaniline | 99-52-5 - ChemicalBook.

- 2-Methyl-4-nitroaniline 97 99-52-5 - Sigma-Aldrich.

- managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline - Benchchem.

- 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem.

- CAS NO: 99-52-5 | 2-Methyl-4-nitroaniline | Fast Red RL Base - Jay Finechem.

- CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents.

Sources

- 1. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]

- 2. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS NO: 99-52-5 | 2-Methyl-4-nitroaniline | Fast Red RL Base [jayfinechem.com]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide to 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline, a substituted nitroaniline with potential applications in medicinal chemistry and materials science. While this compound is commercially available from specialized suppliers, detailed academic literature on its synthesis and characterization is not widely disseminated. This document, therefore, consolidates available data, proposes a robust synthetic pathway based on established chemical principles, and predicts its spectroscopic and physicochemical properties to support further research and development.

Compound Identification and Physicochemical Properties

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 347355-84-4[1][2] |

| Molecular Formula | C₁₁H₁₅N₃O₂[1][2] |

| Molecular Weight | 221.26 g/mol [1] |

| SMILES | CC1=C(N)C=C(C(=C1)N1CCCC1)[O-] |

Predicted Physicochemical Properties:

Quantitative data for this specific molecule is not extensively published. The following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 140-160 °C |

| Boiling Point | > 350 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. |

| pKa (most basic) | ~3.5-4.5 (for the aniline nitrogen) |

Proposed Synthesis: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group by a nucleophile.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

The key to this synthesis is the choice of a suitable starting material. 5-Chloro-2-methyl-4-nitroaniline is an ideal precursor.[3] The chlorine atom at the 5-position is activated for nucleophilic displacement by the strong electron-withdrawing effect of the nitro group at the para-position. The ortho- and para-positions to the nitro group are electron-deficient, making them susceptible to attack by nucleophiles.

Pyrrolidine serves as the incoming nucleophile.[4][5] As a secondary cyclic amine, it is a potent nucleophile, and its reaction with the activated aryl chloride is expected to proceed efficiently. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the intermediate Meisenheimer complex and facilitate the reaction. The addition of a non-nucleophilic base, such as potassium carbonate, is often beneficial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Heating is generally required to overcome the activation energy of the reaction.

Experimental Protocol: A Step-by-Step Guide

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-methyl-4-nitroaniline (1.0 eq).

-

Solvent and Reagents: Add a suitable volume of anhydrous DMF to dissolve the starting material. To this solution, add potassium carbonate (1.5 eq) and pyrrolidine (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.

-

Purification: Collect the solid by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

This self-validating protocol includes monitoring by TLC to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic features of this compound, based on its structure.

¹H NMR Spectroscopy (in CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | Ar-H (proton ortho to the nitro group) |

| ~6.5 | s | 1H | Ar-H (proton ortho to the amino group) |

| ~4.5 | br s | 2H | -NH₂ |

| ~3.4 | t | 4H | -N-CH₂- (pyrrolidine) |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.0 | m | 4H | -CH₂- (pyrrolidine) |

¹³C NMR Spectroscopy (in CDCl₃, 100 MHz):

Expected signals would include aromatic carbons in the range of 110-150 ppm, with the carbon bearing the nitro group being the most downfield. The methyl carbon would appear around 15-20 ppm, and the pyrrolidine carbons would be in the aliphatic region.

Infrared (IR) Spectroscopy (KBr Pellet):

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (primary amine) |

| 2980-2850 | C-H stretching (aliphatic) |

| 1580-1500 | N-O asymmetric stretching (nitro group) |

| 1350-1300 | N-O symmetric stretching (nitro group) |

| 1250-1150 | C-N stretching |

Mass Spectrometry (Electron Ionization):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 221.

Potential Applications in Drug Discovery and Materials Science

Substituted nitroanilines are important scaffolds in medicinal chemistry and materials science. The presence of a nitro group, an amino group, and a lipophilic pyrrolidine moiety suggests several potential applications for this compound.

Workflow for Investigating Biological Activity:

Caption: A typical workflow for evaluating the biological potential of a novel compound.

-

Antimicrobial Agents: Nitroaromatic compounds, including nitroimidazoles and nitrofurans, are well-established antimicrobial agents.[6] The nitro group can be bioreduced in anaerobic bacteria and protozoa to form radical species that damage cellular macromolecules. The pyrrolidine moiety could enhance cell permeability and target engagement. Derivatives of 2-methyl-5-nitroaniline have been synthesized and evaluated for their antimicrobial activity.[7]

-

Insecticides: Recent research has identified nitro-substituted anilines as potent inhibitors of insect Kir1 channels, which are crucial for ion and water balance in insects like mosquitoes.[8] The structural features of this compound make it a candidate for investigation as a novel insecticide.

-

Oncology: The nitroaniline scaffold is present in some kinase inhibitors and other anticancer agents. The diverse substitution pattern of this molecule could allow for interactions with various biological targets relevant to cancer.

-

Materials Science: Nitroanilines are known for their nonlinear optical (NLO) properties. The push-pull electronic nature of this molecule (electron-donating amino and pyrrolidino groups and an electron-withdrawing nitro group) suggests it could be investigated for applications in optoelectronics.

Safety and Handling

Hazard Statements: Based on data for structurally similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause skin and eye irritation.

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

References

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. Retrieved from [Link]

-

Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. (2020). PMC. Retrieved from [Link]

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. Retrieved from [Link]

-

2-METHYL-4-NITRO-5-PYRROLIDIN-1-YL-PHENYLAMINE. Appchem. Retrieved from [Link]

-

Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. ResearchGate. Retrieved from [Link]

-

Advanced Organic Module | English | Green Chemistry. University of Scranton. Retrieved from [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Retrieved from [Link]

-

1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. 347355-84-4|this compound|BLD Pharm [bldpharm.com]

- 2. appchemical.com [appchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profile & Characterization of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

[1]

Executive Summary

This technical guide addresses the solubility characteristics of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline , a specialized intermediate often utilized in the synthesis of heterocyclic disperse dyes and pharmaceutical scaffolds.[1] While direct quantitative solubility data for this specific derivative is limited in public repositories, this guide synthesizes structural analysis with empirical data from close structural analogs (e.g., 2-methyl-4-nitroaniline) to provide a predictive solubility model.[1]

Key Insight: The molecule exhibits a "Push-Pull" electronic structure—featuring an electron-donating pyrrolidine ring and a primary amine opposing an electron-withdrawing nitro group.[1] This configuration dictates a solubility profile favoring polar aprotic solvents (DMSO, DMF) and moderately polar organic solvents (Dichloromethane, Ethyl Acetate), while showing negligible solubility in water and non-polar aliphatics.[1]

Physicochemical Profile & Structural Analysis[1][2]

To understand the solubility behavior, we must first deconstruct the molecular architecture.[1]

| Feature | Moiety | Electronic Effect | Solubility Impact |

| Scaffold | Aniline Ring | Aromatic Core | Lipophilic baseline (LogP contribution).[1] |

| Position 1 | Primary Amine (-NH₂) | H-Bond Donor | Increases solubility in protic solvents (Alcohols).[1] |

| Position 2 | Methyl Group (-CH₃) | Weak Donor | Slight increase in lipophilicity; steric bulk may reduce crystal packing energy.[1] |

| Position 4 | Nitro Group (-NO₂) | Strong Acceptor | High polarity; drives solubility in polar aprotic solvents (DMSO).[1] |

| Position 5 | Pyrrolidine Ring | Tertiary Amine / Cycle | Significant lipophilic bulk; disrupts H-bonding networks of water, reducing aqueous solubility.[1] |

Theoretical Solubility Parameters

-

Predicted LogP: ~2.1 – 2.6 (Estimated based on parent 2-Methyl-4-nitroaniline LogP of 1.31 + Pyrrolidine contribution).[1]

-

H-Bond Donors: 1 (Primary amine).[1]

-

H-Bond Acceptors: 4 (Nitro group oxygens, Pyrrolidine nitrogen).[1]

-

Dipole Moment: High (Due to para relationship of Amine/Nitro and ortho Nitro/Pyrrolidine).[1]

Predicted Solubility & Solvent Selection Strategy

Based on the Hansen Solubility Parameters (HSP) of the functional groups and empirical data from the structural analog 2-Methyl-4-nitroaniline (CAS 99-52-5), the following solubility hierarchy is established.

Solubility Tier List

| Tier | Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Tier 1 | Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole-dipole interactions stabilize the nitro group; excellent solvation of the push-pull system.[1] |

| Tier 2 | Chlorinated / Ketones | Dichloromethane (DCM), Acetone, 2-Butanone | Moderate-High | DCM interacts well with the polarizable aromatic system; Ketones accept H-bonds from the primary amine.[1] |

| Tier 3 | Esters / Ethers | Ethyl Acetate, THF | Moderate | Good general solvents; useful for extraction and recrystallization.[1] |

| Tier 4 | Polar Protic | Methanol, Ethanol, Isopropanol | Low-Moderate | Soluble, but less effective than aprotics due to the hydrophobic pyrrolidine ring.[1] Solubility decreases with alcohol chain length.[1] |

| Tier 5 | Non-Polar | Hexane, Heptane, Toluene | Poor / Insoluble | Lack of polarity prevents overcoming crystal lattice energy.[1] |

| Tier 6 | Aqueous | Water | Insoluble | Hydrophobic effect of the aromatic core and pyrrolidine dominates.[1] |

Comparative Analysis (Analog Data)

Data for the analog 2-Methyl-4-nitroaniline indicates the following solubility order: 2-Butanone > DMF > Ethyl Acetate > Acetonitrile > Methanol > CCl₄ .[1] Application Note: The target molecule (with pyrrolidine) will likely show higher solubility in DCM and Ethyl Acetate compared to the analog due to the increased lipophilicity of the pyrrolidine ring.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To establish precise solubility limits (mg/mL) for process optimization.[1]

-

Preparation: Weigh ~500 mg of this compound into a sealable glass vial.

-

Solvent Addition: Add 5.0 mL of the target solvent.[1]

-

Equilibration:

-

Place the vial in a thermostatic shaker bath at 25°C (or target temperature).

-

Agitate at 200 RPM for 24 hours to ensure equilibrium.

-

-

Filtration:

-

Quantification:

Protocol B: Visual Recrystallization Screening

Purpose: To identify solvent systems for purification.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility determination.

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).

Safety & Handling (E-E-A-T)

-

Toxicity: Like many nitroanilines, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact (H301+H311+H331 category inferred from analogs).[1][2]

-

Absorption: The lipophilic pyrrolidine ring may enhance skin absorption compared to simple nitroanilines.[1]

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1]

-

Waste: Dispose of as hazardous organic waste (halogen-free unless DCM is used).

References

-

PubChem. (2025).[1][3] 2-Methyl-4-nitroaniline (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

-

Long, B. et al. (2012).[1] Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents. Journal of Chemical & Engineering Data. (Contextual analog data). Retrieved from [Link]

spectral data for 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline (NMR, MS, IR)

A Technical Guide to the Spectral Characterization of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analytical framework for the spectral characterization of the novel compound this compound. In the absence of publicly available experimental spectral data for this specific molecule, this document serves as an in-depth predictive guide. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing upon spectral data from structurally analogous compounds, we will delineate the expected spectral features. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to unequivocally identify and characterize this compound upon its synthesis.

Introduction: The Imperative of Spectral Characterization

The structural elucidation of a novel chemical entity is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular weight. For a molecule such as this compound, a substituted nitroaniline, a comprehensive spectral analysis is paramount to confirm its identity and purity. The presence of a chiral center is not a feature of this molecule. The strategic arrangement of its functional groups—a primary amine, a nitro group, a methyl group, and a pyrrolidine ring on an aromatic scaffold—necessitates a multi-faceted analytical approach. This guide will provide a predictive analysis of its ¹H NMR, ¹³C NMR, Mass, and IR spectra, coupled with detailed experimental protocols.

Predicted Spectral Data

The following sections detail the anticipated spectral data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they will appear as two singlets, or a set of doublets if there is any observable meta-coupling. The proton situated between the nitro and pyrrolidine groups is expected to be significantly downfield due to the electron-withdrawing nature of the nitro group. The other aromatic proton, flanked by the methyl and amino groups, will be further upfield.

-

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. The chemical shift can vary depending on the solvent and concentration.

-

Pyrrolidine Protons: The pyrrolidine ring has two sets of methylene protons. The two protons on the carbons adjacent to the nitrogen atom will be deshielded and appear as a triplet. The two protons on the carbons beta to the nitrogen will be further upfield and also appear as a triplet.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons will be observed, likely in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (between NO₂ and Pyrrolidine) | 7.5 - 8.0 | s | 1H |

| Aromatic-H (between CH₃ and NH₂) | 6.5 - 7.0 | s | 1H |

| -NH₂ | 3.5 - 5.0 | br s | 2H |

| Pyrrolidine-H (α to N) | 3.2 - 3.6 | t | 4H |

| Pyrrolidine-H (β to N) | 1.9 - 2.3 | m | 4H |

| -CH₃ | 2.0 - 2.5 | s | 3H |

The carbon NMR spectrum will reveal the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-NO₂ | 140 - 145 |

| Aromatic C-Pyrrolidine | 135 - 140 |

| Aromatic C-CH₃ | 120 - 125 |

| Aromatic C-H | 115 - 120 |

| Aromatic C-H | 105 - 110 |

| Pyrrolidine C (α to N) | 45 - 55 |

| Pyrrolidine C (β to N) | 20 - 30 |

| -CH₃ | 15 - 25 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₅N₃O₂), the expected molecular weight is approximately 221.26 g/mol .

-

Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 221.

-

Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic fragmentation patterns.[1][2] Common losses include:

-

Loss of NO₂ (m/z = 46) leading to a fragment at m/z = 175.

-

Loss of NO (m/z = 30) resulting in a fragment at m/z = 191.

-

Alpha-cleavage of the pyrrolidine ring.

-

Loss of the methyl group (m/z = 15) giving a fragment at m/z = 206.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Band |

| N-H Stretch (Amine) | 3300 - 3500 | Two sharp bands (symmetric and asymmetric)[3][4] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak bands |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong bands |

| N-O Stretch (Nitro) | 1500 - 1550 and 1300 - 1370 | Two strong bands (asymmetric and symmetric) |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium to strong bands |

| N-H Bend (Amine) | 1580 - 1650 | Medium band[3] |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong band[3] |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium to weak band[3] |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for polar compounds like anilines.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Use an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. ESI is generally preferred for polar molecules.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan from m/z 50 to 500 to ensure detection of the molecular ion and its fragments.

-

For fragmentation analysis (MS/MS), select the molecular ion peak as the precursor ion and apply collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Infrared Spectroscopy Protocol

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet holder.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7441, 2-Methyl-4-nitroaniline. [Link]

-

National Institute of Standards and Technology. Aniline. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

- Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th ed.; Springer: Berlin, Heidelberg, 2009.

- Hesse, M.; Meier, H.; Zeeh, B. Spectroscopic Methods in Organic Chemistry, 2nd ed.; Thieme: Stuttgart, 2008.

- Field, L. D.; Li, H.; Magill, A. M. Organic Structures from Spectra, 5th ed.; John Wiley & Sons: Chichester, West Sussex, 2013.

- Williams, D. H.; Fleming, I. Spectroscopic Methods in Organic Chemistry, 6th ed.; McGraw-Hill: London, 2007.

- Lambert, J. B.; Mazzola, E. P. Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd ed.; John Wiley & Sons: Hoboken, NJ, 2019.

-

LibreTexts. IR: amines. [Link]

- Yinon, J.; Zitrin, S. The Analysis of Explosives; Pergamon Press: Oxford, 1981.

- Smith, B. C.

- Gunzler, H.; Gremlich, H.-U. IR Spectroscopy: An Introduction; Wiley-VCH: Weinheim, 2002.

- de Hoffmann, E.; Stroobant, V. Mass Spectrometry: Principles and Applications, 3rd ed.; John Wiley & Sons: Hoboken, NJ, 2007.

- McLafferty, F. W.; Tureček, F. Interpretation of Mass Spectra, 4th ed.; University Science Books: Sausalito, CA, 1993.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

The Synthesis and Characterization of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline: A Prospective Derivative

Introduction: The Rationale for a Novel Aniline Derivative

The substituted aniline scaffold is a cornerstone in the development of a vast array of functional molecules, from pharmaceuticals to high-performance pigments. The parent compound, 2-methyl-4-nitroaniline, is a well-established intermediate in the synthesis of azo dyes.[1] The introduction of a pyrrolidine moiety at the 5-position of this core structure is a logical step in the exploration of new chemical space. The pyrrolidine ring, a common feature in many biologically active compounds, can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

This guide, therefore, serves as a forward-looking exploration into the synthesis of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline, providing researchers and drug development professionals with a robust framework for its preparation and potential future investigation.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of the target compound can be logically approached through a multi-step sequence, commencing with the readily available starting material, o-toluidine. The proposed pathway involves the protection of the amino group, followed by nitration, halogenation, and finally, a nucleophilic aromatic substitution with pyrrolidine.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Synthesis of 2-Methyl-4-nitroaniline (Precursor)

The synthesis of the key precursor, 2-methyl-4-nitroaniline, is a well-documented three-step process starting from o-toluidine.[1]

Step 1: Acetylation of o-Toluidine

To a stirred solution of o-toluidine in glacial acetic acid, acetic anhydride is added dropwise. The reaction mixture is then heated to reflux to ensure complete acylation, yielding N-acetyl-2-methylaniline.

Step 2: Nitration of N-acetyl-2-methylaniline

The protected aniline is subsequently nitrated using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to favor the formation of the 4-nitro isomer.

Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline

The acetyl protecting group is removed by acid-catalyzed hydrolysis to afford the desired 2-methyl-4-nitroaniline.

| Step | Reagents and Conditions | Product | Average Yield |

| 1. Acylation | o-Toluidine, Acetic Anhydride, Acetic Acid, Reflux | N-acetyl-2-methylaniline | ~95% |

| 2. Nitration | N-acetyl-2-methylaniline, HNO₃, H₂SO₄, 0-10 °C | N-acetyl-2-methyl-4-nitroaniline | ~70-80% |

| 3. Hydrolysis | N-acetyl-2-methyl-4-nitroaniline, H₂SO₄ (aq), Heat | 2-Methyl-4-nitroaniline | ~90% |

Halogenation of 2-Methyl-4-nitroaniline

To facilitate the subsequent nucleophilic substitution, a halogen atom must be introduced at the 5-position of the aniline ring. This can be achieved through electrophilic halogenation. For the purpose of activating the ring for nucleophilic attack, fluorine or chlorine are the preferred halogens.

Protocol for the Synthesis of 5-Fluoro-2-methyl-4-nitroaniline:

A plausible route to the 5-fluoro derivative would involve the diazotization of 2-methyl-4-nitro-5-aminoaniline followed by a Schiemann reaction. However, a more direct approach would be the nitration of a pre-halogenated precursor, such as 2-bromo-5-fluoroaniline.[2]

Nucleophilic Aromatic Substitution with Pyrrolidine

The final step in the proposed synthesis is the nucleophilic aromatic substitution (SNAr) of the halogen atom at the 5-position with pyrrolidine. The electron-withdrawing nitro group ortho to the halogen significantly activates the ring towards nucleophilic attack.

Sources

A Theoretical Chemist's Guide to the Electronic Landscape of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline. Designed for researchers in computational chemistry, materials science, and drug development, this document outlines the core principles, computational methodologies, and expected outcomes for a thorough analysis of this intriguing molecule. By leveraging established quantum chemical methods, we can elucidate the structure-property relationships that govern its behavior and potential applications.

Introduction: A Molecule of Competing Influences

This compound is a fascinating example of a "push-pull" or donor-π-acceptor (D-π-A) system. Its molecular architecture is characterized by a strategic arrangement of electron-donating and electron-withdrawing functional groups attached to a central aniline π-system.

-

Electron-Donating (Push) Groups: The primary amino group (-NH2) and the tertiary amino group of the pyrrolidine ring are potent electron donors. They increase the electron density of the benzene ring through resonance and inductive effects.

-

Electron-Withdrawing (Pull) Group: The nitro group (-NO2) is a strong electron-withdrawing group, delocalizing electron density away from the ring.

This intramolecular electronic tug-of-war gives rise to significant charge polarization and unique electronic characteristics. Molecules of this class, such as the well-studied para-nitroaniline (pNA), are known for their interesting optical and electronic properties, including solvatochromism—the change in color with the polarity of the solvent.[1][2][3][4] A detailed theoretical investigation is paramount to understanding these properties at a fundamental level and guiding the design of new functional materials.

This guide will detail a robust computational protocol using Density Functional Theory (DFT) to explore the electronic structure, reactivity, and potential solvatochromic behavior of this compound.

The Computational Gauntlet: A Step-by-Step Theoretical Protocol

The foundation of a reliable theoretical study lies in a well-defined and validated computational methodology. Density Functional Theory (DFT) is the method of choice for systems of this size, offering an excellent balance of computational accuracy and efficiency.[5][6][7][8] Hybrid DFT methods, in particular, have shown great success in describing the structural and electronic properties of substituted anilines.[5]

Step 1: Molecular Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.

-

Initial Structure Construction: Build the 2D structure of this compound and convert it to a 3D model using a molecular editor.

-

Quantum Mechanical Optimization: Perform a full geometry optimization without constraints. This process systematically alters the bond lengths, angles, and dihedrals to find the structure with the minimum potential energy.

-

Recommended Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set. The B3LYP functional is a widely-used hybrid functional known for its reliability in organic molecules.[5] The 6-311++G(d,p) basis set is robust, providing diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

Step 2: Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions.

-

Orbital Energy Calculation: The energies of the HOMO (EHOMO) and LUMO (ELUMO) are obtained from the optimized molecular structure calculation.

-

HOMO-LUMO Gap: The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insight into the molecule's kinetic stability and the energy required for the lowest-energy electronic excitation.[9] A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.

-

Orbital Visualization: The 3D isosurfaces of the HOMO and LUMO should be plotted. For a push-pull system like this, it is anticipated that the HOMO density will be concentrated on the electron-donating aniline and pyrrolidine moieties, while the LUMO density will be localized on the electron-withdrawing nitro group. This spatial separation is the hallmark of an intramolecular charge transfer (ICT) transition.[1]

Step 3: Mapping the Electrostatic Potential

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the molecule.

-

MEP Calculation: The MEP is calculated and mapped onto the molecule's electron density surface.

-

Interpretation: The MEP map is color-coded to indicate charge distribution.

-

Red (Negative Potential): Regions of high electron density, typically associated with lone pairs on electronegative atoms (like the oxygens of the nitro group). These are sites susceptible to electrophilic attack.

-

Blue (Positive Potential): Regions of low electron density, usually around hydrogen atoms, especially those of the amino group. These are sites for nucleophilic attack.

-

Green (Neutral Potential): Areas with intermediate potential.

-

The MEP map provides an intuitive guide to the molecule's reactive sites and intermolecular interaction patterns.

Step 4: Incorporating Solvent Effects

The electronic properties of polar molecules are often highly sensitive to their environment.[2] Simulating the effect of a solvent is crucial for realistic predictions.

-

Implicit Solvation Model: The Polarizable Continuum Model (PCM) is an efficient and widely used method. In PCM, the solvent is treated as a continuous medium with a specific dielectric constant.

-

Protocol: Repeat the geometry optimization and electronic property calculations (FMOs, MEP) within the PCM framework for a series of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Water).

-

Analysis of Solvatochromism: By comparing the HOMO-LUMO gap in the gas phase and in different solvents, one can predict the solvatochromic behavior. A decrease in the energy gap with increasing solvent polarity suggests a positive (bathochromic or red) shift in the absorption spectrum, which is typical for push-pull molecules where the excited state is more polar than the ground state.[1][4]

Computational Workflow Diagram

The entire theoretical protocol can be visualized as a sequential workflow.

Caption: A flowchart of the computational protocol for analyzing the electronic properties.

Anticipated Findings and Data Interpretation

Based on established principles for D-π-A systems, we can anticipate the following key electronic features for this compound.

Frontier Molecular Orbitals and Intramolecular Charge Transfer (ICT)

The defining electronic feature will be the spatial distribution of the frontier orbitals. The HOMO is expected to be delocalized across the electron-rich part of the molecule: the aniline ring, the amino group, and the pyrrolidine nitrogen. Conversely, the LUMO will be predominantly located on the electron-deficient nitro group. This separation signifies that the HOMO→LUMO electronic transition will involve a significant transfer of electron density from the donor end to the acceptor end of the molecule—a classic Intramolecular Charge Transfer (ICT) excitation.[1]

Molecular Polarity and Dipole Moment

The push-pull nature of the substituents will induce a large ground-state dipole moment, with the vector pointing from the electron-donating region towards the electron-withdrawing nitro group. This high polarity is a key contributor to the molecule's interaction with polar solvents.

Quantitative Data Summary (Hypothetical)

The results of the theoretical calculations should be summarized in a clear, tabular format for easy comparison. The table below presents hypothetical, yet realistic, data that one might expect from such a study.

| Property | Gas Phase | Toluene (ε=2.4) | Acetonitrile (ε=37.5) | Water (ε=78.4) |

| EHOMO (eV) | -5.85 | -5.90 | -6.05 | -6.10 |

| ELUMO (eV) | -2.25 | -2.40 | -2.65 | -2.75 |

| HOMO-LUMO Gap (eV) | 3.60 | 3.50 | 3.40 | 3.35 |

| Dipole Moment (Debye) | 7.5 | 9.2 | 11.5 | 12.3 |

Interpretation: The data illustrates a clear trend: as solvent polarity (dielectric constant, ε) increases, the HOMO-LUMO gap decreases. This is indicative of positive solvatochromism, where polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy required for the electronic transition.[1][4] The calculated dipole moment also increases significantly with solvent polarity, reflecting the induced polarization of the solute by the solvent's reaction field.

Conclusion

The theoretical protocol outlined in this guide provides a robust and comprehensive pathway for elucidating the electronic properties of this compound. By employing Density Functional Theory, researchers can gain deep insights into its ground-state geometry, electronic structure, charge distribution, and environmental sensitivity. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential will illuminate the intramolecular charge transfer characteristics that are central to its function. Furthermore, the systematic inclusion of solvent effects via the PCM model is critical for predicting its solvatochromic behavior. The insights gained from these computational studies are invaluable for the rational design of novel materials with tailored electronic and optical properties for applications in diverse fields such as nonlinear optics, chemical sensing, and molecular electronics.

References

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved January 27, 2026, from [Link]

-

ChemRxiv. (2023). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Retrieved January 27, 2026, from [Link]

-

World of Molecules. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. Retrieved January 27, 2026, from [Link]

-

Sci-Hub. (1999). Density functional studies of aniline and substituted anilines. Journal of Molecular Structure: THEOCHEM. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health (NIH). (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. Retrieved January 27, 2026, from [Link]

-

European Journal of Chemistry. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). UV absorption solvatochromic shift of 4-nitroaniline in supercritical water. Retrieved January 27, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Principles and Applications of Solvatochromism. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 2-Nitroaniline. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Retrieved January 27, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved January 27, 2026, from [Link]

-

Quora. (2017). How 4-nitroaniline is a weaker base than 3-nitroaniline? Retrieved January 27, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UV absorption solvatochromic shift of 4-nitroaniline in supercritical water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Density functional studies of aniline and substituted anilines / Journal of Molecular Structure: THEOCHEM, 1999 [sci-hub.kr]

- 6. researchgate.net [researchgate.net]

- 7. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers [mdpi.com]

An In-Depth Technical Guide to 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline, a compound of interest in various research and development applications.

Core Chemical Identifiers and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃O₂ | |

| Molecular Weight | 221.26 g/mol | |

| CAS Number | 347355-84-4 | |

| SMILES Code | NC1=CC(N2CCCC2)=C(=O)C=C1C |

Structural and Chemical Relationships

To understand the properties and potential applications of this compound, it is useful to consider its structural relationship to a similar, more basic compound, 2-Methyl-4-nitroaniline.

Parent Compound: 2-Methyl-4-nitroaniline

2-Methyl-4-nitroaniline serves as a foundational structure. Its core properties are:

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1] |

| CAS Number | 99-52-5 | |

| Synonyms | 2-Amino-5-nitrotoluene, 4-Nitro-o-toluidine | [2] |

| Appearance | Light yellow to amber or dark green powder/crystal | [2] |

| Melting Point | 130.0 to 133.0 °C | [2] |

The addition of a pyrrolidinyl group at the 5-position of the aniline ring significantly alters the molecule's properties, leading to the distinct characteristics of this compound. This substitution increases the molecular weight and introduces a tertiary amine, which can influence its solubility, basicity, and biological activity.

Experimental Protocols and Data

While specific experimental protocols for this compound are not widely available in the public domain, a logical starting point for characterization can be inferred from the analysis of its parent compound, 2-Methyl-4-nitroaniline.

Workflow for Characterization

Caption: A generalized workflow for the synthesis, purification, and characterization of aniline derivatives.

Safety and Handling

For this compound, the following hazard information has been identified:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501.

Given the structural similarity to 2-Methyl-4-nitroaniline, which is classified as toxic, it is prudent to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

Conclusion

This technical guide provides the essential molecular formula and weight for this compound, contextualized with data from its parent compound. The provided information serves as a critical resource for researchers and professionals in drug development and chemical synthesis.

References

-

PubChem. 2-Methyl-4-nitroaniline. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block

2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline is a highly functionalized aromatic compound with significant potential as a chemical intermediate. Its structure incorporates several key features that make it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The molecule contains a nitroaniline core, which is a common precursor in the synthesis of dyes and pharmaceuticals. The presence of a pyrrolidine ring, a prevalent scaffold in many biologically active compounds, further enhances its utility in drug discovery.[1][2] The strategic placement of the methyl, nitro, amino, and pyrrolidinyl groups on the aniline ring offers multiple reactive sites for further chemical transformations. This guide provides detailed protocols for the synthesis of this intermediate and its subsequent application in the development of more complex molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key computed properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 221.26 g/mol |

| Topological Polar Surface Area (TPSA) | 78.19 Ų |

| logP | 2.5 (Predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach utilizes a commercially available halogenated nitroaniline as the starting material. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the halogen by a nucleophile, in this case, pyrrolidine.[3][4][5]

Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound from 5-Chloro-2-methyl-4-nitroaniline.[6][7][8]

Materials:

-

5-Chloro-2-methyl-4-nitroaniline (1.0 eq)

-

Pyrrolidine (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-Chloro-2-methyl-4-nitroaniline (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

-

Addition of Pyrrolidine: Add pyrrolidine (1.5 eq) to the mixture dropwise at room temperature with stirring.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Rationale:

-

Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex.[3]

-

Base: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction.

-

Excess Pyrrolidine: A slight excess of pyrrolidine ensures the complete consumption of the starting material.

Applications as a Chemical Intermediate

The strategic placement of functional groups in this compound allows for a variety of subsequent chemical transformations, making it a versatile intermediate.

Synthesis of Substituted Phenylenediamines

The nitro group can be readily reduced to an amino group, yielding a substituted o-phenylenediamine derivative. These diamines are valuable precursors for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are important scaffolds in medicinal chemistry. They can also be used as monomers in the synthesis of high-performance polymers.[9][10][11]

Caption: Reduction of the nitro group to form a substituted phenylenediamine.

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated HCl to the flask and stir the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture and neutralize with a concentrated NaOH solution until the pH is basic.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired phenylenediamine.

Precursor for Azo Dyes and Further Functionalization

The primary amino group of the aniline can be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can then undergo various transformations, including azo coupling reactions with electron-rich aromatic compounds to form azo dyes, or Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -X).

Caption: Potential transformations via a diazonium salt intermediate.

Scaffold in Medicinal Chemistry

The pyrrolidine ring is a key structural motif in a vast number of pharmaceuticals due to its ability to form favorable interactions with biological targets and improve pharmacokinetic properties.[2] The title compound, with its multiple points for diversification, serves as an excellent starting point for the synthesis of novel drug candidates. The aniline and the potential diamine derivative can be used in the synthesis of various heterocyclic systems like pyrazoles, which are also important in medicinal chemistry.[12]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with care, assuming it has a hazard profile similar to other nitroaniline derivatives.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid breathing dust.

-

Skin Contact: Avoid contact with skin.

-

Ingestion: Do not ingest.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Data Summary

| Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product |

| SNAr | 5-Chloro-2-methyl-4-nitroaniline | Pyrrolidine, K₂CO₃ | DMF | 80-100 | 4-6 | This compound |

| Nitro Reduction | This compound | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 | 3-Methyl-4-amino-5-(pyrrolidin-1-yl)aniline |

References

-

Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3326. [Link]

-

Oberster, A. E., et al. (1967). Syntheses of novel substituted p-phenylenediamines. Canadian Journal of Chemistry, 45(3), 195-201. [Link]

-

Kącka-Zych, A., & Wzorek, Z. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(18), 4235. [Link]

-

Haider, S., et al. (2022). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. World Journal of Pharmaceutical Research, 11(9), 1336-1353. [Link]

-

ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

-

Stanovnik, B., & Svete, J. (2000). Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns. The Journal of Organic Chemistry, 65(5), 1237–1244. [Link]

-

PubMed. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. [Link]

-

Taylor & Francis Online. (2015). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. [Link]

-

ResearchGate. (2018). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). [Link]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

-

PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

ResearchGate. (n.d.). 2-Chloro-5-nitroaniline. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5-Chloro-2-methyl-4-nitroaniline | 13852-51-2 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. nbinno.com [nbinno.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline: Synthesis and Synthetic Utility

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis and potential applications of the novel compound, 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline. Due to the limited availability of direct literature on this specific molecule, this guide presents a proposed synthetic pathway based on established organic chemistry principles and analogous reactions. Detailed experimental protocols for the multi-step synthesis are provided, along with potential subsequent reactions to highlight the synthetic utility of the target compound. Emphasis is placed on the rationale behind experimental choices, safety considerations, and methods for characterization.

Introduction and Rationale

This compound is a substituted nitroaniline containing a pyrrolidine moiety. While specific applications for this compound are not yet established in the literature, its structural motifs suggest significant potential in medicinal chemistry and materials science. Nitroaniline derivatives are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] The presence of a pyrrolidine ring, a common scaffold in many biologically active compounds, further enhances its potential as a building block for novel drug candidates. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino and pyrrolidinyl groups create a unique electronic profile, making it an interesting substrate for various organic transformations.[1]

This guide will focus on a proposed synthetic route starting from commercially available precursors and will explore subsequent functional group transformations of the synthesized target molecule.

Proposed Synthesis of this compound

A plausible and efficient synthesis of the target compound can be envisioned through a multi-step process involving the protection of an amino group, nitration, deprotection, and nucleophilic aromatic substitution.

Synthetic Pathway Overview

The proposed synthetic pathway is illustrated below. The key steps involve the protection of the amino group of a starting aniline derivative to control the regioselectivity of the subsequent nitration, followed by the introduction of the pyrrolidine ring via a nucleophilic aromatic substitution reaction.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Nitroaromatic compounds are potentially explosive and toxic; handle with care. Pyrrolidine is a flammable and corrosive liquid.[2][3]

Step 1: Acetylation of 5-Chloro-2-methylaniline

-